2-Chloro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%
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Overview
Description
2-Chloro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, is a compound of interest to scientists due to its unique properties and potential applications. It is a chlorinated derivative of benzoic acid, and it is also known as 2-chloro-4-fluorobenzoic acid or 2-chloro-4-fluorophenylacetic acid. The compound is of particular interest due to its reactivity and wide range of potential applications in organic synthesis, medicinal chemistry, and other scientific research.
Scientific Research Applications
2-Chloro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, has a wide range of potential applications in scientific research. It can be used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It can also be used as a catalyst for organic reactions, such as the formation of carbon-carbon bonds. In addition, it can be used as a reagent for the synthesis of other compounds, such as amines and esters.
Mechanism of Action
2-Chloro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, is an electrophilic compound, meaning that it is capable of forming covalent bonds with other molecules. The compound is a strong acid, and it is capable of forming hydrogen bonds with other molecules. The compound is also capable of forming electrostatic interactions with other molecules, such as those of proteins and nucleic acids.
Biochemical and Physiological Effects
2-Chloro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes. In addition, it is known to be toxic to aquatic organisms, and it is classified as a hazardous substance by the Environmental Protection Agency.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, has a number of advantages and limitations for use in laboratory experiments. On the positive side, the compound is relatively inexpensive and readily available. It is also stable and can be stored for extended periods of time. On the other hand, the compound is toxic and must be handled with care. In addition, it is a strong acid and can be corrosive to certain materials.
Future Directions
For research include the development of new synthetic methods for the preparation of the compound, as well as the development of new applications for its use. Other potential areas of research include the investigation of its biochemical and physiological effects, as well as its environmental and toxicological impacts.
Synthesis Methods
2-Chloro-4-(2-fluoro-3-methoxyphenyl)benzoic acid, 95%, can be synthesized in a variety of ways. One method involves the reaction of 2-chloro-4-fluorobenzoic acid with a base, such as sodium hydroxide, in an aqueous solution. The reaction produces a sodium salt of the acid, which can then be isolated and purified by crystallization. Another method involves the reaction of 2-chloro-4-fluorobenzoic acid with a nucleophilic reagent, such as an alkyl halide, in an organic solvent. The reaction produces a substitution product, which can then be isolated and purified by distillation.
properties
IUPAC Name |
2-chloro-4-(2-fluoro-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-12-4-2-3-9(13(12)16)8-5-6-10(14(17)18)11(15)7-8/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWCOHDXIHSSKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690087 |
Source
|
Record name | 3-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261906-77-7 |
Source
|
Record name | 3-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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